molecular formula C19H28Cl2N6O2 B606920 DA-6886 CAS No. 1645260-76-9

DA-6886

Cat. No. B606920
CAS RN: 1645260-76-9
M. Wt: 443.373
InChI Key: JPPDVIYHBBLDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DA-6886 is a 5-Hydroxytryptamine receptor 4 (5-HT4) agonist potentially for the treatment of irritable bowel syndrome. DA-6886 induced relaxation of the rat oesophagus preparation in a 5-HT4 receptor antagonist-sensitive manner. The evaluation of DA-6886 in CHO cells expressing hERG channels revealed that it inhibited hERG channel current with an pIC50 value of 4.3, indicating that the compound was 1000-fold more selective for the 5-HT4 receptor over hERG channels.

Scientific Research Applications

Pharmacological Profile

DA-6886, a gastrointestinal prokinetic benzamide derivative, is primarily researched as a novel 5-HT4 receptor agonist. It's being developed for treating constipation-predominant irritable bowel syndrome (IBS-C). Studies have characterized its in vitro and in vivo pharmacological profiles. DA-6886 shows high affinity and selectivity for human 5-HT4 receptor splice variants and induces relaxation of the rat oesophagus in a 5-HT4 receptor antagonist-sensitive manner. Its potential as a therapeutic agent for gastrointestinal motor disorders such as IBS-C and chronic constipation is highlighted due to its potency and selectivity for the 5-HT4 receptor, suggesting a favorable safety profile (Lee et al., 2014).

Pharmacokinetics in Rats

Another study focused on the pharmacokinetics and tissue distribution of DA-6886 in rats. This research validated a quantitative assay of DA-6886 in rat plasma using liquid chromatography–tandem mass spectrometry (LC–MS/MS). The pharmacokinetic parameters were evaluated following single intravenous or oral administration at different dose levels. The results indicated nonlinear pharmacokinetics, especially after oral administration, suggesting saturation of pre-systemic intestinal and/or hepatic first-pass extraction of DA-6886 at higher doses (Lee & Kang, 2022).

Crystal Forms

The crystal forms of DA-6886 have also been a subject of study. The objective was to investigate the existence of polymorphs and pseudopolymorphs of DA-6886. Five crystal forms were isolated and characterized using differential scanning calorimetry (DSC), thermogravimetric (TG) analysis, and powder X-ray diffractometry (PXRD). This study is significant for understanding the physical and chemical properties of DA-6886, which can impact its stability and efficacy (Tak & Sohn, 2016).

properties

CAS RN

1645260-76-9

Molecular Formula

C19H28Cl2N6O2

Molecular Weight

443.373

IUPAC Name

N-((1-(3-(1H-1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl)-4-amino-5-chloro-2-methoxybenzamide hydrochloride

InChI

InChI=1S/C19H27ClN6O2.ClH/c1-28-18-12-17(21)16(20)11-15(18)19(27)22-13-14-3-8-25(9-4-14)6-2-7-26-10-5-23-24-26;/h5,10-12,14H,2-4,6-9,13,21H2,1H3,(H,22,27);1H

InChI Key

JPPDVIYHBBLDDI-UHFFFAOYSA-N

SMILES

O=C(NCC1CCN(CCCN2N=NC=C2)CC1)C3=CC(Cl)=C(N)C=C3OC.Cl[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DA-6886;  DA 6886;  DA6886

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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